

Basic characteristics and properties of the PR5-LL-CM01 compound.

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PR5-LL-CM01: A Technical Guide to a Novel PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor, **PR5-LL-CM01**. It details the compound's fundamental characteristics, its mechanism of action as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its demonstrated anti-tumor and anti-angiogenic properties. This guide includes structured data, detailed experimental protocols, and visualizations to support further research and development efforts.

Core Compound Characteristics

PR5-LL-CM01 is a novel small molecule inhibitor of PRMT5, an enzyme frequently overexpressed in various cancers and a key regulator of numerous cellular processes.[1]



Property	Value	Reference	
IUPAC Name	N6-(2-Dimethylamino-ethyl)- N4-(3,4-dimethyl-phenyl)-1- phenyl-1H-pyrazolo[3,4- d]pyrimidine-4,6-diamine	[2]	
CAS Number	1005307-86-7	[2]	
Chemical Formula	C23H27N7	[2][3]	
Molecular Weight	cular Weight 401.52 g/mol		
Purity	≥98%	[3]	

Biological Activity and Properties

PR5-LL-CM01 exhibits potent and selective inhibitory activity against PRMT5, leading to a range of anti-cancer effects both in vitro and in vivo.

In Vitro Activity

The inhibitory effects of **PR5-LL-CM01** have been quantified across various cancer cell lines, demonstrating a significant reduction in cell viability.



Cell Line	Cancer Type	IC50 (μM)	Reference
PANC1	Pancreatic Ductal Adenocarcinoma (PDAC)	2-4	[4][5]
MiaPaCa2	Pancreatic Ductal Adenocarcinoma (PDAC)	2-4	[4][5]
AsPC1	Pancreatic Ductal Adenocarcinoma (PDAC)	2-4	[4][5]
HT29	Colorectal Cancer (CRC)	10-11	[4][5]
HCT116	Colorectal Cancer (CRC)	10-11	[4][5]
DLD1	Colorectal Cancer (CRC)	10-11	[4][5]
General PRMT5 Inhibition	(Biochemical Assay)	7.5	[3][4]

In Vivo Activity

Studies in animal models have demonstrated the significant anti-tumor efficacy of **PR5-LL-CM01**.



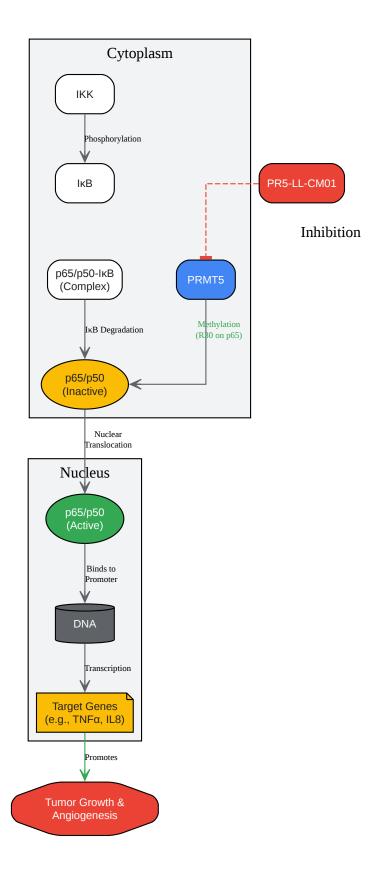
Animal Model	Cell Line Xenograft	Dosage	Administrat ion	Outcome	Reference
6-8 week old Male NSG mice	PANC1 (Pancreatic)	20 mg/kg	Intraperitonea I (i.p.), 3 times per week	Significant tumor inhibition	[3]
6-8 week old Male NSG mice	HT29 (Colorectal)	20 mg/kg	Intraperitonea I (i.p.), 3 times per week	Significant tumor inhibition	[3]

Mechanism of Action: Inhibition of the PRMT5/NFκΒ Signaling Pathway

PR5-LL-CM01 exerts its anti-tumor effects primarily through the inhibition of PRMT5. PRMT5 is a key enzyme that symmetrically dimethylates arginine residues on various protein substrates, including histones and non-histone proteins.[1] One of the critical non-histone substrates of PRMT5 is the p65 subunit of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[6] The methylation of p65 by PRMT5 is a crucial step for its activation.[7]

Activated NF-κB translocates to the nucleus and promotes the transcription of a wide array of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[7][8] By inhibiting PRMT5, **PR5-LL-CM01** prevents the methylation and subsequent activation of p65.[6] This leads to a downstream reduction in the expression of NF-κB target genes, such as TNFα and IL8, thereby suppressing tumor growth and angiogenesis.[4]





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Caption: PRMT5-NFkB signaling pathway and its inhibition by PR5-LL-CM01.



Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **PR5-LL-CM01** are provided below.

PRMT5 AlphaLISA High-Throughput Screening Assay

This protocol outlines the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) used to determine the IC50 of **PR5-LL-CM01** against PRMT5.[9][10]

Materials:

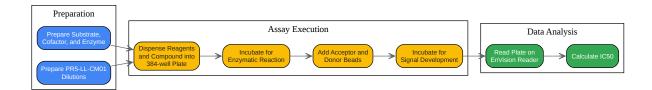
- Purified PRMT5 enzyme
- Biotinylated Histone H4 (H4R3) peptide substrate
- S-adenosyl-L-methionine (SAM)
- AlphaLISA anti-methyl-Histone H4R3 (me2s) Acceptor beads
- · Streptavidin-coated Donor beads
- Assay Buffer (e.g., 30mM Tris-HCl pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)
- PR5-LL-CM01 compound dilutions
- 384-well microplates
- EnVision plate reader

Procedure:

- Prepare a substrate/cofactor mixture containing unmethylated H4R3 peptide and SAM in assay buffer.
- Dispense the substrate/cofactor mixture into the wells of a 384-well plate.
- Add serial dilutions of PR5-LL-CM01 or control vehicle (DMSO) to the respective wells.



- Initiate the reaction by adding the purified PRMT5 enzyme to each well.
- Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.
- Add the AlphaLISA Acceptor beads to each well and incubate in the dark.
- Add the Streptavidin-coated Donor beads to each well and perform a final incubation in the dark.
- Read the plate on an EnVision plate reader to measure the AlphaLISA signal. The signal intensity is proportional to PRMT5 activity.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PR5-LL-CM01.



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Caption: Workflow for the AlphaLISA-based PRMT5 inhibition assay.

Cell Viability (MTT) Assay

This protocol describes the MTT assay used to determine the cytotoxic effects of **PR5-LL-CM01** on cancer cell lines.[4]

Materials:

- PANC1, HT29, or other relevant cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)



- PR5-LL-CM01 compound dilutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of PR5-LL-CM01 or vehicle control (DMSO) and incubate for 48-72 hours.
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

In Vivo Xenograft Tumor Model

This protocol details the establishment and use of a xenograft mouse model to evaluate the anti-tumor efficacy of **PR5-LL-CM01** in vivo.[3]

Materials:

6-8 week old male NSG (NOD scid gamma) mice



- PANC1 or HT29 cancer cells
- Matrigel
- PR5-LL-CM01 formulation (e.g., in 1:1 Cremophor:ethanol solution)
- Sterile PBS
- Calipers for tumor measurement

Procedure:

- Harvest and resuspend PANC1 or HT29 cells in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer PR5-LL-CM01 (20 mg/kg) or vehicle control via intraperitoneal injection three times per week.
- Measure tumor volume with calipers regularly (e.g., every 2-3 days).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

PR5-LL-CM01 is a promising PRMT5 inhibitor with significant anti-tumor and anti-angiogenic properties. Its well-defined mechanism of action, involving the inhibition of the PRMT5/NF-κB signaling pathway, provides a strong rationale for its further development as a potential therapeutic agent for cancers characterized by PRMT5 overexpression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound.



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